1-(2,5-dimethoxyphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
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Overview
Description
1-(2,5-dimethoxyphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea is a complex organic compound that features a unique combination of functional groups, including a dimethoxyphenyl group, a phenyl group, and a triazoloazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethoxyphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea typically involves multiple steps. One common approach is to start with the preparation of the triazoloazepine ring, followed by the introduction of the dimethoxyphenyl and phenyl groups. The final step involves the formation of the urea linkage.
Preparation of the Triazoloazepine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Dimethoxyphenyl and Phenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Formation of Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethoxyphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(2,5-dimethoxyphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(2,5-dimethoxyphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2,5-dimethoxyphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea can be compared with other similar compounds, such as:
- 1,5-Diphenyl-2,3,6,7-tetrahydro-1H,5H-s-triazolo(1,2-a)-s-triazole-3,7-dione
- 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo-[4,3-a]azepin-3-ylacetonitrile
These compounds share structural similarities but differ in their functional groups and specific applications
Properties
Molecular Formula |
C23H27N5O3 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
InChI |
InChI=1S/C23H27N5O3/c1-30-18-12-13-20(31-2)19(15-18)28(23(29)24-17-9-5-3-6-10-17)16-22-26-25-21-11-7-4-8-14-27(21)22/h3,5-6,9-10,12-13,15H,4,7-8,11,14,16H2,1-2H3,(H,24,29) |
InChI Key |
YUTKWFVLIRTZLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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